
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, a methyl group at the 6th position, and a phenyl group at the 1st position of the pyrimidine ring The compound also contains two keto groups at the 2nd and 4th positions, making it a dione
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with urea and brominated to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of catalysts and optimized reaction conditions to minimize by-products and improve the overall purity of the compound.
化学反応の分析
Types of Reactions: 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto groups can be reduced to hydroxyl groups, or the compound can be oxidized to form more complex derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione or 5-thio-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
Oxidation and Reduction Products: Hydroxylated derivatives or more oxidized forms of the compound.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various chemical products.
作用機序
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA synthesis and repair.
類似化合物との比較
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine: Lacks the dione functionality.
3-Ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom.
5-Bromo-3-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group.
Uniqueness: The presence of both the bromine atom and the dione functionality in 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione makes it unique compared to its similar compounds
特性
CAS番号 |
32000-74-1 |
|---|---|
分子式 |
C13H13BrN2O2 |
分子量 |
309.16 g/mol |
IUPAC名 |
5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChIキー |
ATBLAURXPMNBLB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


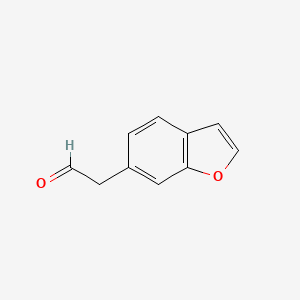
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
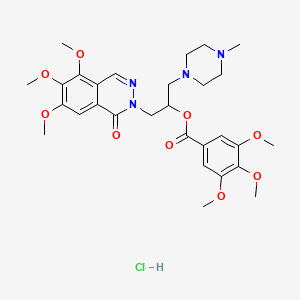

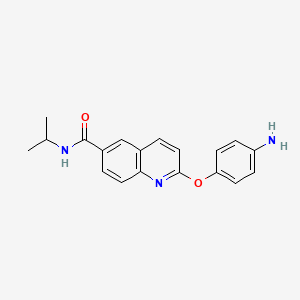
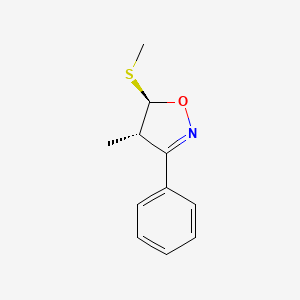

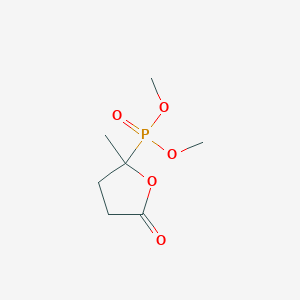
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)

![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
